molecular formula C21H26N2O B5380822 N,N-dimethyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide

N,N-dimethyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide

Cat. No. B5380822
M. Wt: 322.4 g/mol
InChI Key: KFYUTWZKZZAHEA-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide, also known as DMMAI, is a synthetic compound that belongs to the class of indanamines. It has been used in scientific research to study its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry.

Scientific Research Applications

N,N-dimethyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide has been used in scientific research to study its potential applications in various fields. In neuroscience, N,N-dimethyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide has been shown to have neuroprotective effects and enhance cognitive function. It has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, N,N-dimethyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide has been studied for its potential as a drug candidate for the treatment of pain, depression, and anxiety. In medicinal chemistry, N,N-dimethyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide has been used as a scaffold for the development of new compounds with improved pharmacological properties.

Mechanism of Action

N,N-dimethyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide acts as a selective serotonin and norepinephrine reuptake inhibitor (SNRI), which means it increases the levels of these neurotransmitters in the brain. This mechanism of action is similar to that of other SNRIs such as venlafaxine and duloxetine. N,N-dimethyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide also has affinity for the sigma-1 receptor, which has been implicated in various physiological processes including pain perception, mood regulation, and neuroprotection.
Biochemical and Physiological Effects
N,N-dimethyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide has been shown to have a range of biochemical and physiological effects. In animal studies, N,N-dimethyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide has been shown to improve learning and memory, reduce anxiety and depression-like behavior, and reduce pain sensitivity. N,N-dimethyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide has also been shown to have neuroprotective effects, which may be due to its ability to modulate the sigma-1 receptor. However, more research is needed to fully understand the biochemical and physiological effects of N,N-dimethyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide.

Advantages and Limitations for Lab Experiments

One of the advantages of N,N-dimethyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide is its high potency and selectivity for the serotonin and norepinephrine transporters. This makes it a useful tool for studying the role of these neurotransmitters in various physiological processes. However, one limitation of N,N-dimethyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide is its poor solubility in water, which can make it difficult to administer in animal studies. Additionally, more research is needed to fully understand the safety and toxicity profile of N,N-dimethyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide.

Future Directions

There are several future directions for research on N,N-dimethyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as a scaffold for the development of new compounds with improved pharmacological properties. Additionally, more research is needed to fully understand the biochemical and physiological effects of N,N-dimethyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide, as well as its safety and toxicity profile. Overall, N,N-dimethyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide has the potential to be a valuable tool in scientific research and drug development.

Synthesis Methods

N,N-dimethyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide can be synthesized through a multistep process that involves the reaction of indanone with methylamine, followed by the addition of 2-phenylethyl bromide and dimethylamine. The final product is obtained through purification and recrystallization. The synthesis method of N,N-dimethyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide has been optimized to produce high yields and purity of the compound.

properties

IUPAC Name

N,N-dimethyl-2-[methyl(2-phenylethyl)amino]-1,3-dihydroindene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-22(2)20(24)21(15-18-11-7-8-12-19(18)16-21)23(3)14-13-17-9-5-4-6-10-17/h4-12H,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYUTWZKZZAHEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1(CC2=CC=CC=C2C1)N(C)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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